molecular formula C16H17NO5 B15024099 N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine

Cat. No.: B15024099
M. Wt: 303.31 g/mol
InChI Key: MNFRDMABIAFBFO-UHFFFAOYSA-N
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Description

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine typically involves the condensation of 3-formylchromone with leucine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone oxides, while reduction can produce chroman derivatives .

Scientific Research Applications

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]glycine
  • N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]alanine

Uniqueness

N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]leucine is unique due to its specific structure, which includes a leucine moiety. This structural feature may confer distinct biological activities compared to other chromene derivatives. For instance, the leucine moiety may enhance its ability to interact with certain enzymes and receptors, leading to unique pharmacological effects .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]-4-methylpentanoic acid

InChI

InChI=1S/C16H17NO5/c1-9(2)7-12(15(19)20)17-8-11-14(18)10-5-3-4-6-13(10)22-16(11)21/h3-6,8-9,12,18H,7H2,1-2H3,(H,19,20)

InChI Key

MNFRDMABIAFBFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N=CC1=C(C2=CC=CC=C2OC1=O)O

solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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